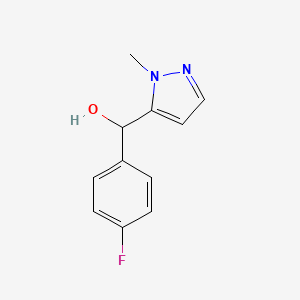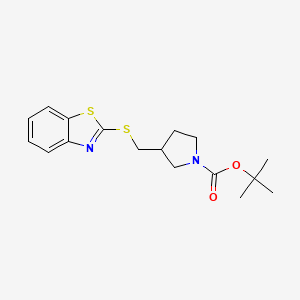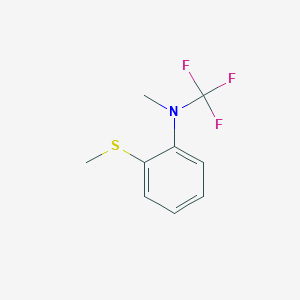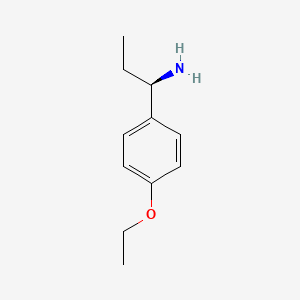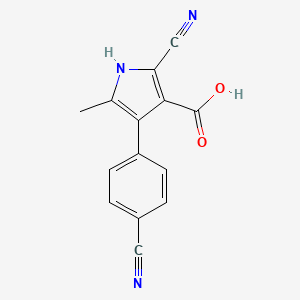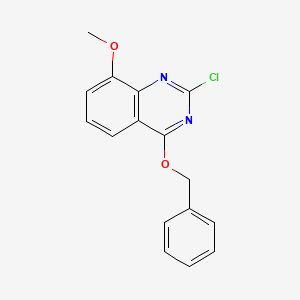![molecular formula C7H11NO2 B13972002 2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde CAS No. 87013-24-9](/img/structure/B13972002.png)
2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-3-azabicyclo[222]octane-3-carbaldehyde is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde typically involves the formation of the bicyclic core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For example, the reaction of a suitable amine with an epoxide can lead to the formation of the bicyclic core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The nitrogen and oxygen atoms in the bicyclic core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.
Applications De Recherche Scientifique
2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde involves its interaction with various molecular targets. The presence of both nitrogen and oxygen atoms allows it to form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and interactions with biological molecules. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, but with a different ring structure.
2-Oxa-6-azabicyclo[2.2.2]octane: Similar in structure but with different functional groups and potential reactivity.
Uniqueness
2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
87013-24-9 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c9-5-8-6-1-3-7(10-8)4-2-6/h5-7H,1-4H2 |
Clé InChI |
HMUYCIFQRBWDMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1N(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


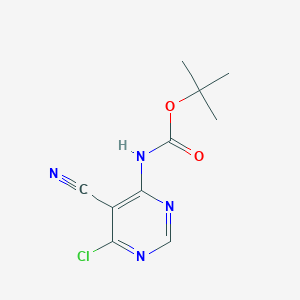
![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
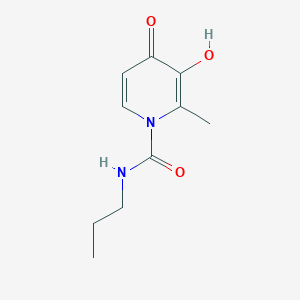
![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)

